Octahydropyrazino[2,1-c][1,4]oxazine
Vue d'ensemble
Description
Octahydropyrazino[2,1-c][1,4]oxazine is a small molecule that has been identified as a potent and selective ROMK inhibitor . It is part of the acyl this compound series . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula for this compound is C7H14N2O . The InChI code for this compound is 1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2 .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The molecular weight of this compound is 142.2 .
Applications De Recherche Scientifique
ROMK Inhibitor with Improved Pharmacokinetics : Octahydropyrazino[2,1-c][1,4]oxazine derivatives have been identified as potent ROMK inhibitors with enhanced selectivity and improved pharmacokinetic properties, making them potentially valuable in therapeutic applications without causing QTc prolongation in vivo (Zhu et al., 2016).
Stereochemical Studies and Lactam Derivatives : Derivatives of this compound have been synthesized and their configurations determined using spectroscopic techniques. These compounds preferentially adopt a trans-fused ring conformation, and the study also delves into the stereochemistry of lactams derived from these systems (Cahill & Crabb, 1972).
Anthelmintic Activity : A series of octahydropyrazino[2,1-a][2]benzazepine derivatives were evaluated for their cestocidal activity, revealing high effectiveness against certain parasites. Epsiprantel, one of these derivatives, showed promising results for further development (Brewer et al., 1989).
Central Nervous System Depressant Properties : Certain this compound derivatives have been found to have depressant effects on the central nervous system, indicating potential use in pharmacological applications related to CNS activity (Riley & Rankin, 1976).
Controlled Stereochemical Synthesis : A novel method for synthesizing disubstituted pyrazino-oxazines with controlled stereochemistry was developed, showcasing the versatility of these compounds in organic synthesis (Ručilová et al., 2017).
Unconquered Chemical Space Exploration : this compound is part of an exploratory library of unconquered bicyclic heteroaromatic rings with potential medicinal interest, highlighting the ongoing research and innovation in this chemical space (Thorimbert et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNWCROZSHWHSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141108-65-8 | |
Record name | octahydropiperazino[2,1-c]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the octahydropyrazino[2,1-c][1,4]oxazine scaffold a promising starting point for developing ROMK inhibitors?
A1: While the provided abstract doesn't delve into the specific structural reasons for selecting this scaffold, it highlights that researchers successfully discovered a potent and selective ROMK inhibitor based on this structure. [] This suggests the this compound scaffold likely possesses favorable features for interacting with the ROMK binding site. Further research exploring structure-activity relationships would be needed to elucidate the specific molecular interactions responsible for this potency and selectivity.
Q2: The abstract mentions improved pharmacokinetic properties. What does this mean in the context of drug development, and why is it important?
A2: Pharmacokinetics refers to how a drug moves through the body – its absorption, distribution, metabolism, and excretion (ADME). [] Improved pharmacokinetic properties could mean the new ROMK inhibitor demonstrates superior absorption, a longer half-life in the body, or more favorable distribution to target tissues compared to previous inhibitors. These improvements are crucial for translating a promising compound into a viable drug candidate, as they can influence dosing frequency, treatment duration, and ultimately, the drug's effectiveness and safety profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.